4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16213307
InChI: InChI=1S/C9H13BrF4O3/c1-3-6(2)17-7(15)16-5-4-8(11,12)9(10,13)14/h6H,3-5H2,1-2H3
SMILES:
Molecular Formula: C9H13BrF4O3
Molecular Weight: 325.09 g/mol

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate

CAS No.:

Cat. No.: VC16213307

Molecular Formula: C9H13BrF4O3

Molecular Weight: 325.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate -

Specification

Molecular Formula C9H13BrF4O3
Molecular Weight 325.09 g/mol
IUPAC Name (4-bromo-3,3,4,4-tetrafluorobutyl) butan-2-yl carbonate
Standard InChI InChI=1S/C9H13BrF4O3/c1-3-6(2)17-7(15)16-5-4-8(11,12)9(10,13)14/h6H,3-5H2,1-2H3
Standard InChI Key WXUBLDITPWDTBW-UHFFFAOYSA-N
Canonical SMILES CCC(C)OC(=O)OCCC(C(F)(F)Br)(F)F

Introduction

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is a specialized organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a butyl group. Its molecular formula is not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 311.069 g/mol. This compound exhibits unique chemical properties due to its halogenated structure, enhancing its reactivity and stability in various chemical environments.

Synthesis Methods

The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate typically involves multi-step reactions. One common method includes the reaction of 3,3,4,4-tetrafluorobutanol with bromine in the presence of a base such as sodium carbonate. Industrial production follows similar synthetic routes but on a larger scale, utilizing industrial-grade reagents and optimized reaction conditions to maximize yield and purity.

Applications

This compound is used in various fields, including organic synthesis and industrial applications. Its unique structure allows it to participate in specific biochemical pathways, potentially influencing biological processes and the formation of bioactive compounds.

Comparison with Similar Compounds

4-Bromo-3,3,4,4-tetrafluorobutyl sec-butyl carbonate is distinct from other similar compounds due to the combination of bromine, fluorine, and sec-butyl carbonate groups. For example, 4-Bromo-3,3,4,4-tetrafluoro-1-butanol lacks the sec-butyl carbonate group, and 3,3,4,4-Tetrafluorobutanol lacks both the bromine atom and the sec-butyl carbonate group.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator